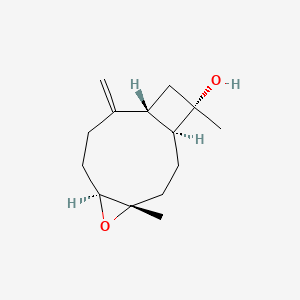
Domazoline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domazoline fumarate is a chemical compound known for its antihistaminic, local vasoconstrictor, and nasal decongestant properties. It is an antazoline derivative and has been used in various pharmaceutical applications, including as a hair stiffener in depilatory preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of domazoline fumarate typically involves the reaction of domazoline with fumaric acid. The process begins with the preparation of domazoline, which is synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The final step involves the reaction of domazoline with fumaric acid to form this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Domazoline fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Domazoline fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its antihistaminic and vasoconstrictor properties.
Medicine: Applied in the development of pharmaceutical formulations for treating allergic reactions and nasal congestion.
Industry: Utilized in the production of depilatory preparations and other cosmetic products
Mechanism of Action
The mechanism of action of domazoline fumarate involves its interaction with histamine receptors, leading to the inhibition of histamine activity. This results in reduced allergic reactions and nasal congestion. The compound also acts as a vasoconstrictor, narrowing blood vessels and reducing blood flow to specific areas .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diroximel fumarate: Another compound used for multiple sclerosis treatment.
Antazoline: The parent compound of domazoline, used as an antihistamine
Uniqueness
Domazoline fumarate is unique due to its combination of antihistaminic, vasoconstrictor, and nasal decongestant properties. This makes it particularly effective in treating allergic reactions and nasal congestion compared to other similar compounds .
Properties
CAS No. |
35100-41-5 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(3,6-dimethoxy-2,4-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H20N2O2.C4H4O4/c1-9-7-12(17-3)11(10(2)14(9)18-4)8-13-15-5-6-16-13;5-3(6)1-2-4(7)8/h7H,5-6,8H2,1-4H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GEFXHCLQNBFLHX-WLHGVMLRSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)





![(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1250363.png)







